Enhanced Lipophilicity Versus 2'-Deoxyadenosine Drives Superior Membrane Permeability Potential
3'-O-Acetyl-2'-deoxyadenosine demonstrates a calculated LogP of +0.20, compared to -0.55 for the parent compound 2'-deoxyadenosine [1]. This represents an increase of approximately 0.75 log units, quantitatively shifting the compound from a hydrophilic profile (LogP < 0) to a moderately lipophilic profile (LogP > 0). The acetyl ester masks the polar 3'-hydroxyl group, reducing hydrogen-bonding capacity and enhancing passive diffusion across lipid bilayers.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.20 (3'-O-acetyl-2'-deoxyadenosine) |
| Comparator Or Baseline | LogP = -0.55 (2'-deoxyadenosine) |
| Quantified Difference | ΔLogP ≈ +0.75 (shift from hydrophilic to lipophilic regime) |
| Conditions | In silico calculation (fragment-based method); Molbase / ChemSrc physicochemical databases |
Why This Matters
For procurement in prodrug development, the lipophilic shift directly predicts improved passive membrane permeability and intestinal absorption compared to the parent nucleoside, reducing the need for specialized delivery formulations.
- [1] Molbase. (2026). 3'-O-Acetyl-2'-deoxyadenosine: LogP 0.20120, PSA 125.38 Ų. Retrieved from molbase.cn. View Source
